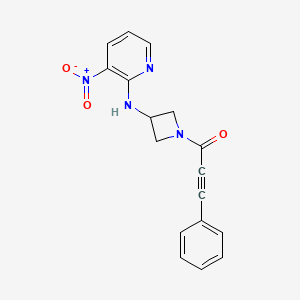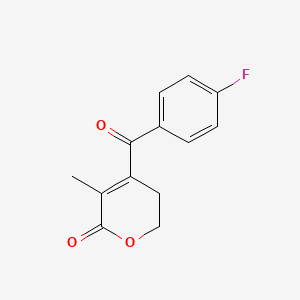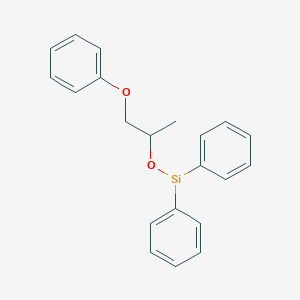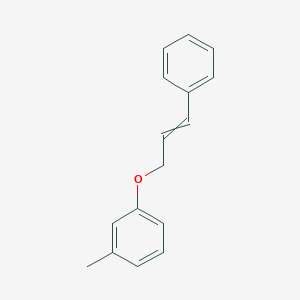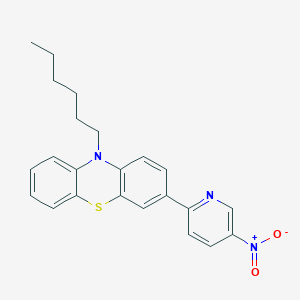
10-Hexyl-3-(5-nitropyridin-2-yl)-10H-phenothiazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
10-Hexyl-3-(5-nitropyridin-2-yl)-10H-phenothiazine is a complex organic compound that belongs to the phenothiazine family. Phenothiazines are known for their diverse applications in medicinal chemistry, particularly as antipsychotic and antiemetic agents. This specific compound features a hexyl group at the 10th position and a nitropyridinyl group at the 3rd position, which may impart unique chemical and biological properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 10-Hexyl-3-(5-nitropyridin-2-yl)-10H-phenothiazine typically involves multi-step organic reactions. The starting materials often include phenothiazine, hexyl bromide, and 5-nitropyridine. The synthesis may proceed through the following steps:
Alkylation: Phenothiazine is reacted with hexyl bromide in the presence of a base such as potassium carbonate to introduce the hexyl group at the 10th position.
Nitration: The resulting compound is then subjected to nitration using a nitrating agent like nitric acid to introduce the nitro group at the 5th position of the pyridine ring.
Coupling Reaction: Finally, the nitropyridine derivative is coupled with the alkylated phenothiazine under suitable conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Análisis De Reacciones Químicas
Types of Reactions
10-Hexyl-3-(5-nitropyridin-2-yl)-10H-phenothiazine can undergo various chemical reactions, including:
Oxidation: The phenothiazine core can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The compound can participate in electrophilic or nucleophilic substitution reactions, particularly at the aromatic rings.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Catalysts such as palladium on carbon (Pd/C) with hydrogen gas.
Substitution: Halogenating agents, alkylating agents, or nucleophiles depending on the desired substitution.
Major Products
Oxidation: Phenothiazine sulfoxides or sulfones.
Reduction: Amino derivatives of the original compound.
Substitution: Various substituted phenothiazine derivatives depending on the reagents used.
Aplicaciones Científicas De Investigación
Chemistry: As a building block for synthesizing more complex molecules.
Biology: Potential use in studying cellular processes due to its structural similarity to biologically active phenothiazines.
Medicine: Investigated for potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Possible applications in the development of new materials or as intermediates in chemical manufacturing.
Mecanismo De Acción
The mechanism of action of 10-Hexyl-3-(5-nitropyridin-2-yl)-10H-phenothiazine would depend on its specific application. In medicinal chemistry, phenothiazines typically exert their effects by interacting with neurotransmitter receptors in the brain, such as dopamine receptors. The presence of the hexyl and nitropyridinyl groups may influence the compound’s binding affinity and selectivity for these targets.
Comparación Con Compuestos Similares
Similar Compounds
Chlorpromazine: A well-known antipsychotic phenothiazine.
Promethazine: An antiemetic and antihistamine phenothiazine.
Thioridazine: Another antipsychotic phenothiazine with a different substitution pattern.
Uniqueness
10-Hexyl-3-(5-nitropyridin-2-yl)-10H-phenothiazine is unique due to the specific combination of the hexyl and nitropyridinyl groups, which may confer distinct chemical and biological properties compared to other phenothiazines. This uniqueness could potentially lead to novel applications and therapeutic benefits.
Propiedades
Número CAS |
880146-63-4 |
|---|---|
Fórmula molecular |
C23H23N3O2S |
Peso molecular |
405.5 g/mol |
Nombre IUPAC |
10-hexyl-3-(5-nitropyridin-2-yl)phenothiazine |
InChI |
InChI=1S/C23H23N3O2S/c1-2-3-4-7-14-25-20-8-5-6-9-22(20)29-23-15-17(10-13-21(23)25)19-12-11-18(16-24-19)26(27)28/h5-6,8-13,15-16H,2-4,7,14H2,1H3 |
Clave InChI |
HZAORVBWLKDTPT-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCN1C2=C(C=C(C=C2)C3=NC=C(C=C3)[N+](=O)[O-])SC4=CC=CC=C41 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-Chloro-N-{2-[6-(trifluoromethyl)pyridin-3-yl]ethyl}benzamide](/img/structure/B14193211.png)
![6-[Diphenyl(pyridin-4-YL)methoxy]hexan-1-OL](/img/structure/B14193216.png)
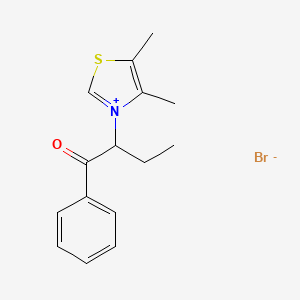
![2,3-Dibenzyl-6-[2-(3,4,5-trimethoxyphenyl)ethenyl]-1-benzofuran-4-yl phosphate](/img/structure/B14193226.png)
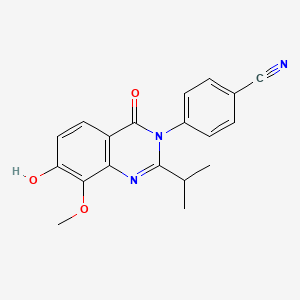
![N,N'-[Ethane-1,2-diyldi(2,1-phenylene)]bis(2-ethoxybenzamide)](/img/structure/B14193246.png)
![4-[2-(4-Chlorophenyl)-2-oxoethyl]morpholin-3-one](/img/structure/B14193253.png)
![6-(3-Fluorophenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B14193258.png)
![4-Oxo-N-[4-(trifluoromethyl)phenyl]piperidine-1-carboxamide](/img/structure/B14193260.png)
![3-Acetyl-5-[(3-chlorophenyl)methylidene]thiolane-2,4-dione](/img/structure/B14193267.png)
